4,4-Dimethylcyclohexen-1-ylboronic acid

Catalog No.
S903724
CAS No.
865869-28-9
M.F
C8H15BO2
M. Wt
154.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethylcyclohexen-1-ylboronic acid

CAS Number

865869-28-9

Product Name

4,4-Dimethylcyclohexen-1-ylboronic acid

IUPAC Name

(4,4-dimethylcyclohexen-1-yl)boronic acid

Molecular Formula

C8H15BO2

Molecular Weight

154.02 g/mol

InChI

InChI=1S/C8H15BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3,10-11H,4-6H2,1-2H3

InChI Key

HWFBGGLUEZIDOE-UHFFFAOYSA-N

SMILES

B(C1=CCC(CC1)(C)C)(O)O

Canonical SMILES

B(C1=CCC(CC1)(C)C)(O)O

Organic Synthesis

4,4-Dimethylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis. Due to the presence of the boronic acid functional group, it can undergo Suzuki-Miyaura coupling reactions with various aryl and vinyl halides. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and the halide, enabling the construction of complex organic molecules. [, ]

Here are some examples of its application in organic synthesis:

  • Synthesis of substituted biaryl compounds: 4,4-Dimethylcyclohexen-1-ylboronic acid can be coupled with different aryl bromides to create biaryl molecules with potential applications in medicinal chemistry and materials science. []
  • Construction of functionalized cyclohexenes: The boronic acid can be used as a precursor for the synthesis of cyclohexene derivatives with various functionalities. This can be achieved through subsequent transformations of the double bond and the boronic acid group. []

4,4-Dimethylcyclohexen-1-ylboronic acid is an organoboron compound characterized by its unique cyclohexene structure. Its chemical formula is C8H15BO2\text{C}_8\text{H}_{15}\text{BO}_2, and it has a molecular weight of approximately 154.02 g/mol. This compound features a boronic acid functional group, which is significant in various

  • Suzuki Coupling Reaction: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryls or alkenes. The presence of the boronic acid group facilitates the coupling process through the formation of a boronate complex.
  • Borylation Reactions: It can also serve as a borylating agent, introducing boron into various organic molecules, which can be further transformed into alcohols or other functional groups.
  • Acid-Base Reactions: The boronic acid moiety allows for participation in acid-base reactions, where it can act as a Lewis acid.

Several synthesis methods exist for 4,4-dimethylcyclohexen-1-ylboronic acid:

  • Direct Boronation: A common method involves the reaction of 4,4-dimethylcyclohexene with boron reagents such as boron trifluoride or trialkylboranes followed by hydrolysis to yield the corresponding boronic acid.
  • Pinacol Boronate Formation: Another approach is to synthesize pinacol esters from the corresponding alcohols and boron reagents, which can then be hydrolyzed to obtain the desired boronic acid.
  • Functionalization of Cyclohexene Derivatives: Starting from cyclohexene derivatives, selective functionalization using organolithium or Grignard reagents followed by boron introduction can yield 4,4-dimethylcyclohexen-1-ylboronic acid.

4,4-Dimethylcyclohexen-1-ylboronic acid has several applications:

  • Organic Synthesis: It is primarily used in organic synthesis for constructing complex molecules via cross-coupling reactions.
  • Material Science: The compound may find applications in developing new materials or polymers that incorporate boron functionalities.
  • Medicinal Chemistry: Due to its potential biological activity, it may be explored for developing new pharmaceuticals targeting specific pathways.

Several compounds share structural similarities with 4,4-dimethylcyclohexen-1-ylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
4-Methylphenylboronic AcidC7H9BO2139.96Commonly used in Suzuki reactions
Phenylboronic AcidC6H7BO2133.93Known for its application in drug discovery
3,5-Di-tert-butylphenylboronic AcidC15H23BO2250.18Offers steric hindrance beneficial for selectivity

Uniqueness of 4,4-Dimethylcyclohexen-1-ylboronic Acid

The uniqueness of 4,4-dimethylcyclohexen-1-ylboronic acid lies in its cyclic structure combined with the dimethyl substituents that enhance its steric properties and reactivity profile compared to linear or less hindered boronic acids. This structural feature may provide advantages in specific coupling reactions and biological interactions that other similar compounds do not possess.

4,4-Dimethylcyclohexen-1-ylboronic acid represents a significant class of organoboron compounds with the molecular formula C8H15BO2 and molecular weight of 154.02 grams per mole [1]. This boronic acid derivative serves as a crucial intermediate in various synthetic transformations, particularly in cross-coupling reactions and as a building block for more complex molecular architectures [2] [3]. The compound exists as a boronic acid with the International Union of Pure and Applied Chemistry name (4,4-dimethylcyclohexen-1-yl)boronic acid, featuring a cyclohexene ring system substituted with two methyl groups at the 4-position and a boronic acid functionality at the 1-position [1].

Direct Boronation Strategies for Cyclohexene Systems

Direct boronation of cyclohexene derivatives represents one of the most fundamental approaches for synthesizing cyclohexen-1-ylboronic acids [4] [5]. The hydroboration reaction pathway involves the addition of borane compounds to carbon-carbon double bonds, following anti-Markovnikov selectivity where the boron atom attaches to the less substituted carbon [4] [6].

The classical hydroboration approach utilizes borane-tetrahydrofuran complex or borane-dimethyl sulfide complex as the boron source [4] [7]. In cyclohexene systems, the reaction proceeds through a concerted mechanism where borane adds across the double bond with syn stereochemistry [6]. For 4,4-dimethylcyclohexene substrates, three equivalents of the alkene react with one equivalent of borane to form tricyclohexylborane intermediates [8].

The mechanistic pathway involves two distinct steps: first, the activation of borane through breaking the solvent-borane adduct, followed by addition to the carbon-carbon double bond [8]. Computational studies have demonstrated that the barrier for the first step is reduced from 26.1 kilocalories per mole to 14.6 kilocalories per mole when using substituted cyclohexene derivatives [8]. The formation of monohydroboration products proceeds rapidly, with barriers ranging from 1.0 to 2.2 kilocalories per mole for subsequent hydroboration steps [8].

SubstrateBorane SourceYield (%)Reaction Conditions
CyclohexeneBH3·THF85-900°C, 2 hours
4,4-DimethylcyclohexeneBH3·SMe278-85Room temperature, 3 hours
Substituted cyclohexenesB2H670-88Variable temperature

The hydroboration products require subsequent oxidation with hydrogen peroxide under basic conditions to yield the corresponding alcohols, which can then be converted to boronic acids through established synthetic protocols [4] [5]. This transformation represents a net anti-Markovnikov hydration of the alkene double bond with syn stereochemistry [6].

Alternative direct boronation strategies include the use of catecholborane and pinacolborane as milder boronating agents [7]. These reagents offer improved selectivity and functional group tolerance compared to diborane, particularly for sensitive cyclohexene derivatives containing additional functional groups [9].

Transition Metal-Catalyzed Formation Pathways

Transition metal-catalyzed borylation reactions have emerged as powerful methodologies for constructing carbon-boron bonds in cyclohexene systems [10] [11]. These catalytic processes enable direct functionalization of carbon-hydrogen bonds and provide complementary reactivity patterns to traditional hydroboration approaches.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction represents a cornerstone methodology for synthesizing cyclohexen-1-ylboronic acid derivatives from halogenated precursors [12] [13]. This palladium-catalyzed cross-coupling reaction employs bis(pinacolato)diboron as the boron source and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [12].

For cyclohexene-containing substrates, optimal conditions typically involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium dichloride bis(diphenylphosphinoferrocene) with potassium acetate as the base [12]. The reaction proceeds under mild conditions, typically at 80-100 degrees Celsius in polar solvents such as dimethylformamide or tetrahydrofuran [12].

Modified Miyaura borylation protocols have been developed using tetrahydroxydiboron instead of bis(pinacolato)diboron, eliminating the need for subsequent hydrolysis of boronic esters to boronic acids [14] [15]. This approach offers significant process advantages including reduced cycle time and 47% overall cost reduction in large-scale applications [14].

Catalyst SystemBaseTemperature (°C)Yield (%)Reference
Pd(PPh3)4KOAc8085-92 [12]
PdCl2(dppf)KOAc10078-88 [12]
Pd(OAc)2/XPhosKOAc8090-95 [16]

Rhodium-Catalyzed Dehydrogenative Borylation

Rhodium catalysis provides an alternative approach for direct borylation of cyclohexene derivatives through dehydrogenative borylation pathways [17] [18]. This methodology enables direct conversion of cyclohexene substrates to 1-alkenylboronic acid derivatives without requiring pre-functionalized starting materials.

The rhodium-catalyzed process typically employs rhodium chloride complexes with phosphine ligands such as Xantphos or bis(diphenylphosphino)ethane [17]. The reaction proceeds through a catalytic cycle involving coordination of the alkene, carbon-hydrogen activation, and boryl transfer from diboron reagents [17].

Optimal conditions for cyclohexene borylation involve rhodium chloride bis(1,5-cyclooctadiene) dimer with Xantphos ligand, using bis(pinacolato)diboron in tetrahydrofuran at 115 degrees Celsius [17]. Under these conditions, cyclohexene derivatives afford the corresponding 1-alkenylboronate esters in yields ranging from 68% to 85% [17].

The rhodium-catalyzed methodology demonstrates excellent substrate scope, accommodating various cyclohexene derivatives including cyclopentene, cycloheptene, and substituted cyclohexenes [17]. The reaction selectivity favors formation of 1-alkenylboronic esters over hydroboration products, with typical ratios of 85:15 in favor of the dehydrogenative borylation pathway [17].

Iridium-Catalyzed Carbon-Hydrogen Borylation

Iridium catalysis has emerged as a leading methodology for carbon-hydrogen borylation of aromatic and aliphatic substrates, including cyclohexene derivatives [10] [19]. The iridium-catalyzed borylation typically employs bis(1,5-cyclooctadiene)iridium complexes with bipyridine ligands, following the Ishiyama-Takagi-Hartwig-Miyaura protocol [10].

For cyclohexene systems, iridium catalysis enables regioselective borylation at specific carbon-hydrogen bonds through steric and electronic control [19]. The catalytic cycle involves iridium(I) to iridium(III) redox processes, with the rate-limiting step being carbon-hydrogen activation as demonstrated by primary kinetic isotope effects of 3.8 [10].

Recent developments in iridium-catalyzed borylation include the use of spiro-fluorene-indenoindenyl ligands that facilitate nitrogen-directed carbon(sp2)-hydrogen borylation at near room temperature [20]. These systems demonstrate broad substrate scope and excellent regioselectivity for cyclohexene derivatives containing directing groups [20].

Cobalt-Catalyzed Borylation Systems

Cobalt catalysis represents an emerging area in borylation chemistry, offering sustainable alternatives to precious metal catalysts [21] [22]. Pincer-ligated cobalt complexes have demonstrated catalytic activity for carbon-hydrogen borylation of heterocycles and arenes, with potential applications to cyclohexene systems [21].

The cobalt-catalyzed borylation operates through a cobalt(I) to cobalt(III) redox cycle, utilizing bis(pinacolato)diboron or pinacolborane as boron sources [21]. These systems demonstrate high activity under mild conditions, achieving up to 5000 turnovers for certain substrates at ambient temperature with 0.02 mole percent catalyst loadings [21].

For fluorinated cyclohexene derivatives, cobalt catalysis shows particular promise due to thermodynamic control favoring ortho-fluoroaryl intermediates through the ortho fluorine effect [22]. This selectivity pattern provides complementary reactivity to other transition metal systems [22].

Novel Approaches in Sp²-C-H Borylation Techniques

Recent advances in sp²-carbon-hydrogen borylation have introduced innovative methodologies that expand the synthetic accessibility of cyclohexen-1-ylboronic acid derivatives [23] [24]. These novel approaches address limitations of traditional methods and provide enhanced selectivity and functional group tolerance.

Organocatalytic Borylation Strategies

Metal-free organocatalytic approaches have emerged as sustainable alternatives for carbon-hydrogen borylation [25]. Photochemical organocatalytic borylation utilizes indole-containing dithiocarbamate catalysts with bis(catecholato)diboron as the boron source [25]. These systems operate under visible light irradiation at ambient temperature, providing excellent functional group tolerance [25].

The organocatalytic methodology demonstrates particular effectiveness for nitrogen-heterocyclic substrates, achieving 83% yield for benzotriazole derivatives under optimized conditions [25]. The protocol utilizes N,N-dimethylformamide as solvent with blue light-emitting diodes at 465 nanometers [25].

Pyridinium-Catalyzed Borylation

ortho-N-substituted pyridinium cations with weakly coordinating anions have been identified as effective catalysts for sp²-carbon-hydrogen borylation [24]. These systems demonstrate particular efficacy for heteroarene borylation, achieving up to 86% spectroscopic yield for 3-methylthiophene with catecholborane [24].

The pyridinium-catalyzed methodology operates through a mechanism involving rate-limiting molecular hydrogen liberation with an activation barrier of 27.5 kilocalories per mole [24]. The overall reaction is exergonic by 5.1 kilocalories per mole, providing thermodynamic driving force for product formation [24].

Frustrated Lewis Pair Systems

Frustrated Lewis Pair systems represent a novel paradigm for carbon-hydrogen borylation that combines Lewis acidic boron centers with proximal Lewis basic sites [26]. These bifunctional catalysts facilitate carbon-hydrogen borylation through six-membered transition states that enable concerted carbon-boron formation and carbon-hydrogen deprotonation [26].

The bifunctional nature of these systems is crucial for achieving effective borylation, as it provides preorganized active sites that lower activation barriers compared to monofunctional bases [26]. Optimal bifunctional bases contain electron-withdrawing groups that balance Lewis acidity at boron with sufficient Brønsted acidity for subsequent protonation steps [26].

Catalyst TypeSubstrate ScopeYield Range (%)Operating Temperature (°C)
Pyridinium saltsHeteroarenes70-8680-120
OrganocatalyticN-heterocycles65-8320-25
Frustrated Lewis PairsVarious arenes55-8560-100

Decarboxylative Borylation Methods

Decarboxylative borylation represents an innovative approach for accessing boronic acid derivatives from readily available carboxylic acid precursors [27]. This methodology utilizes nickel catalysis with N-hydroxyphthalimide esters as radical precursors, enabling conversion of carboxylic acids to boronate esters [27].

The decarboxylative borylation protocol demonstrates excellent functional group compatibility, tolerating alkyl and aryl halides, amides, carbamates, alcohols, ketones, and olefins [27]. The reaction proceeds through a two-stage process involving preparation of the catalyst mixture and the methylborate complex, followed by nickel-catalyzed decarboxylative borylation [27].

For cyclohexene-containing carboxylic acids, the methodology provides direct access to cyclohexen-1-ylboronic ester derivatives in moderate to good yields [27]. The protocol can be conducted as a one-pot procedure wherein the N-hydroxyphthalimide ester is formed in situ, similar to amide coupling reactions [27].

Borylation-Reduction-Borylation Sequences

Multi-step borylation sequences have been developed for accessing complex boronic acid derivatives through tandem processes [28]. The borylation-reduction-borylation methodology enables formation of 1,4-azaborines from simple precursors through sequential electrophilic carbon-hydrogen borylations [28].

This approach utilizes boron trihalides for initial borylation, followed by triethylsilane reduction and subsequent borylation with mesitylmagnesium bromide [28]. The methodology provides access to novel nitrogen-containing boronic acid derivatives that are not accessible through conventional borylation approaches [28].

The borylation-reduction-borylation sequence demonstrates broad substrate scope, accommodating various nitrogen-containing directing groups including pivaloyl, hexanoyl, and benzoyl substituents [28]. Yields range from 52% to 88% depending on the substrate structure and reaction conditions [28].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4,4-dimethylcyclohexen-1-ylboronic acid through multiple nuclear environments. Boron-11 nuclear magnetic resonance represents the most diagnostic technique for boronic acid characterization, with chemical shifts typically appearing in the range of 18 to 31 parts per million relative to boron trifluoride etherate [1] [2]. For tricoordinate boronic acids, the boron nucleus adopts a trigonal planar geometry with characteristic downfield shifts compared to tetracoordinate boron species [3] [4].

The proton nuclear magnetic resonance spectrum exhibits distinct patterns attributable to the cyclohexene ring system and boronic acid functionality. Alkenic proton signals appear in the typical range of 5.0 to 6.5 parts per million, while the geminal dimethyl groups at the 4-position display characteristic singlet resonances around 1.0 to 1.2 parts per million [5]. The boronic acid hydroxyl protons typically appear as a broad exchangeable signal between 4.5 and 7.0 parts per million, though this signal may be suppressed in protic solvents due to rapid exchange [6] [2].

Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework. The boron-bearing carbon exhibits a characteristic downfield shift due to the electron-withdrawing nature of the boronic acid group, typically appearing between 130 and 140 parts per million for vinyl boronic acids [7] [8]. The quaternary carbon bearing the dimethyl substituents appears upfield, around 35 to 45 parts per million, while the methyl carbons resonate at approximately 25 to 30 parts per million [9] [10].

Infrared Spectroscopy

Infrared spectroscopy reveals distinctive absorption patterns characteristic of the boronic acid functional group and cyclohexene framework. The hydroxyl stretching vibrations of the boronic acid moiety appear as broad, medium-intensity absorptions in the range of 3200 to 3600 wavenumbers [11] [12] [13]. These bands often exhibit intramolecular hydrogen bonding patterns, resulting in frequency shifts depending on molecular conformation and intermolecular associations [12] [13].

Boron-oxygen stretching vibrations manifest as characteristic bands between 955 and 985 wavenumbers, with the exact frequency dependent on the electronic environment and hydrogen bonding interactions [14] [11]. The boron-hydroxyl deformation modes typically appear between 900 and 1000 wavenumbers, providing additional confirmation of the boronic acid functionality [11].

The cyclohexene ring vibrations contribute characteristic patterns in the fingerprint region. Carbon-hydrogen stretching modes from the alkyl framework appear between 2800 and 3000 wavenumbers, while the alkenic carbon-hydrogen stretch occurs slightly above 3000 wavenumbers [15] [16]. The carbon-carbon double bond stretch typically appears as a medium-intensity band between 1620 and 1680 wavenumbers [15].

Mass Spectrometry

Mass spectrometric analysis of 4,4-dimethylcyclohexen-1-ylboronic acid reveals characteristic fragmentation patterns consistent with boronic acid chemistry. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular formula C₈H₁₅BO₂ [17] [18]. However, boronic acids frequently exhibit weak molecular ion peaks due to facile loss of hydroxyl groups and subsequent rearrangements.

Primary fragmentation pathways include loss of hydroxyl radicals (mass-to-charge ratio 137) and formation of characteristic boron-containing fragments. The formation of boron monoxide anion (BO⁻) at mass-to-charge ratio 27 and boron dioxide anion (BO₂⁻) at mass-to-charge ratio 43 represents highly diagnostic fragments for boronic acid identification [17] [18]. These fragments arise through collision-induced dissociation and provide definitive confirmation of the boronic acid functionality.

Secondary fragmentation involves ring opening and loss of alkyl substituents, producing fragments consistent with the dimethylcyclohexene framework. The relative abundance of these fragments depends on ionization conditions and collision energy, with electron transfer experiments demonstrating energy-dependent selectivity between BO⁻ and BO₂⁻ formation [17] [18].

Thermodynamic Stability and Degradation Kinetics

Thermal Stability Assessment

4,4-Dimethylcyclohexen-1-ylboronic acid demonstrates thermal stability up to its melting point range of 152 to 154 degrees Celsius [19] [20]. Beyond this temperature, the compound undergoes characteristic dehydration reactions common to boronic acids, forming boroxine anhydrides through intermolecular condensation [21]. The dehydration process follows the general reaction pathway: 3 R-B(OH)₂ → (R-BO)₃ + 3 H₂O, where three boronic acid molecules condense to form a six-membered boroxine ring [21].

Differential scanning calorimetry analysis reveals that the dehydration process typically initiates around 80 to 90 degrees Celsius for substituted phenylboronic acids, though aliphatic boronic acids may exhibit different thermal behavior [22]. The thermal decomposition temperature of 264.1 degrees Celsius at 760 millimeters of mercury represents the boiling point under standard atmospheric conditions [19].

Oxidative Stability

Boronic acids, including 4,4-dimethylcyclohexen-1-ylboronic acid, exhibit susceptibility to oxidative degradation by reactive oxygen species [23] [24]. The oxidation mechanism proceeds through formation of tetrahedral intermediates with hydrogen peroxide, followed by a rate-limiting 1,2-shift from boron to oxygen with concomitant oxygen-oxygen bond cleavage [23] [24].

Kinetic studies on related boronic acid systems demonstrate that the oxidation rate depends strongly on electronic and steric factors around the boron center [23]. Electron-withdrawing substituents generally enhance oxidative stability by reducing electron density on boron, while steric hindrance can provide protection through restricted access of oxidizing species [23] [24].

The half-life of boronic acids in the presence of reactive oxygen species ranges from minutes to hours under physiological conditions, with phenylboronic acid exhibiting oxidation rates comparable to those of thiols [23] [24]. For 4,4-dimethylcyclohexen-1-ylboronic acid, the aliphatic substitution pattern may provide modest protection against oxidation compared to electron-rich aromatic systems.

Hydrolytic Stability

Boronic acids exist in equilibrium between neutral trigonal and anionic tetrahedral forms in aqueous solution, with the equilibrium position dependent on solution pH [25] [26]. The compound demonstrates stability in neutral aqueous conditions but may undergo hydrolysis under strongly acidic or basic conditions [26].

Degradation kinetics in aqueous systems follow pseudo-first-order kinetics, with rate constants influenced by temperature, pH, and the presence of coordinating species [27] [28]. Studies on related boronic acid polymers indicate that degradation rates increase significantly in the presence of nucleophiles such as fluoride ions or under elevated temperature conditions [27] [28].

Solubility Behavior and Partition Coefficients

Aqueous Solubility

The aqueous solubility of 4,4-dimethylcyclohexen-1-ylboronic acid can be estimated from the well-documented solubility behavior of related boronic acid compounds. Phenylboronic acid, a structural analog, exhibits solubility of approximately 2 grams per 100 milliliters of water at 20 degrees Celsius [21]. The aliphatic substitution pattern and increased hydrophobic character of the dimethylcyclohexene moiety suggest that 4,4-dimethylcyclohexen-1-ylboronic acid exhibits moderate aqueous solubility, likely in the range of 0.5 to 1.5 grams per 100 milliliters at ambient temperature.

Solubility temperature dependence follows typical patterns for organic compounds, with increased dissolution at elevated temperatures. The presence of the boronic acid functional group provides hydrogen bonding capability that enhances water solubility compared to purely hydrocarbon analogs [21] [29].

Organic Solvent Solubility

Systematic studies of boronic acid solubility in organic solvents reveal characteristic patterns dependent on solvent polarity and hydrogen bonding capability [22] [30]. Ethereal solvents such as diethyl ether and dipropyl ether provide excellent solvation for boronic acids due to coordination of the ether oxygen to the electron-deficient boron center [22] [30].

Ketone solvents including acetone and 3-pentanone demonstrate high solubility for boronic acids through similar coordination mechanisms [22] [30]. The solubility in chloroform represents an intermediate case, with moderate dissolution reflecting the balance between dipolar interactions and limited hydrogen bonding capability [22].

Hydrocarbon solvents such as methylcyclohexane exhibit poor solubility for boronic acids due to the absence of coordinating functionality and limited dipolar interactions [22] [30]. This solubility pattern suggests that 4,4-dimethylcyclohexen-1-ylboronic acid follows similar trends, with optimal solubility in coordinating solvents and reduced solubility in non-polar media.

Partition Coefficient Determination

The octanol-water partition coefficient (log P) for 4,4-dimethylcyclohexen-1-ylboronic acid has been calculated as 1.13490 [19] [31], indicating moderate lipophilicity. This value places the compound in an intermediate range between hydrophilic and lipophilic character, consistent with the presence of both the polar boronic acid functionality and the hydrophobic dimethylcyclohexene framework.

Comparative analysis with related boronic acid systems suggests that the calculated log P value represents a reasonable estimate for predictive purposes [32] [33]. The polar surface area of 40.46 square angstroms [19] [31] contributes to the overall pharmacokinetic profile and membrane permeability characteristics.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid

Dates

Last modified: 08-16-2023

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